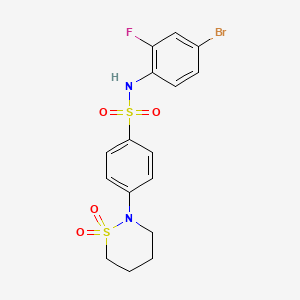![molecular formula C21H20FNO5S B6512264 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide CAS No. 946243-18-1](/img/structure/B6512264.png)
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide, also known as 4-F-FMEA, is a synthetic compound that has recently been studied for its potential applications in scientific research. 4-F-FMEA is a small molecule that belongs to the class of heterocyclic compounds, which are characterized by the presence of two or more different atoms in their ring structures. 4-F-FMEA has been studied for its ability to interact with various proteins and receptors in the body, and its potential to be used in the development of therapeutic agents.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide has been studied for its potential applications in scientific research. It has been shown to interact with various proteins and receptors in the body, and it is being explored as a potential therapeutic agent for certain diseases. This compound has been used in the development of drugs for the treatment of cancer, inflammation, and neurological disorders. It has also been studied for its potential to be used in the development of new diagnostic tools.
Mecanismo De Acción
The exact mechanism of action of 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide is still not fully understood. It is believed that this compound binds to certain proteins and receptors in the body, which then triggers a cascade of events leading to the desired therapeutic effect. Studies have shown that this compound binds to certain receptors in the brain, which then leads to the activation of certain pathways that are involved in the regulation of inflammation and the immune system.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of certain types of cancer cells, and it has also been studied for its potential to reduce inflammation in the body. This compound has also been studied for its potential to reduce the risk of certain neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide in laboratory experiments has several advantages. It is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive, and it is readily available from chemical suppliers. The main limitation of using this compound in laboratory experiments is that its exact mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
The potential applications of 2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide are still being explored. Some possible future directions include the development of new drugs for the treatment of cancer and neurological disorders, as well as the development of new diagnostic tools. Additionally, this compound could be used to study the underlying mechanisms of certain diseases, such as Alzheimer’s and Parkinson’s. Finally, this compound could be used to develop new therapeutic agents for the treatment of inflammation and other chronic diseases.
Métodos De Síntesis
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide is synthesized using a reaction between 4-fluorophenylacetamide and 2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethylchloride. This reaction is carried out in a solvent such as acetonitrile, and the product is purified by column chromatography. The yield of the reaction is usually around 70-90%.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO5S/c1-27-17-8-10-18(11-9-17)29(25,26)20(19-3-2-12-28-19)14-23-21(24)13-15-4-6-16(22)7-5-15/h2-12,20H,13-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMGURJZALLZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide](/img/structure/B6512183.png)

![3,5-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6512194.png)
![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]butanamide](/img/structure/B6512200.png)
![2-ethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6512202.png)
![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B6512217.png)
![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6512224.png)
![3-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6512228.png)
![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B6512237.png)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6512239.png)
![4-tert-butyl-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6512253.png)
![4-fluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide](/img/structure/B6512266.png)
![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B6512273.png)
![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B6512274.png)